Cas no 151585-93-2 (2-Amino-6-fluorobenzaldehyde)
2-Amino-6-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-fluorobenzaldehyde
- 2-amino-6-fluoro-benzaldehyde
- 2-Amino-6-fluoro-ddP
- 2-Furanmethanol,5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-,(2S,5R)
- 2-NH2-6F-ddP
- SCHEMBL1695346
- EN300-6763274
- AS-47725
- F15850
- DRYBIYUFOUZEOK-UHFFFAOYSA-N
- MFCD12400881
- AMY5010
- CS-0038103
- AKOS006339267
- 2-FLUORO-6-AMINO-BENZALDEHYDE
- SY276604
- DB-330344
- BGA58593
- 151585-93-2
- 2-Amino-6-fluorobenzaldehyde, AldrichCPR
-
- MDL: MFCD12400881
- Inchi: 1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
- InChI Key: DRYBIYUFOUZEOK-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C=O)N
Computed Properties
- Exact Mass: 139.04300
- Monoisotopic Mass: 139.043341977 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 139.13
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09000
- LogP: 1.80160
2-Amino-6-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06875-250mg |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 98% | 250mg |
¥318.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06875-1g |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 98% | 1g |
¥693.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06875-100mg |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 98% | 100mg |
¥218.0 | 2023-09-06 | |
| ChemScence | CS-0038103-100mg |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 99.41% | 100mg |
$70.0 | 2022-04-27 | |
| ChemScence | CS-0038103-250mg |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 99.41% | 250mg |
$118.0 | 2022-04-27 | |
| ChemScence | CS-0038103-1g |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 99.41% | 1g |
$280.0 | 2022-04-27 | |
| ChemScence | CS-0038103-5g |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 99.41% | 5g |
$920.0 | 2022-04-27 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181670-1g |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 98% | 1g |
¥1299.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181670-5g |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 98% | 5g |
¥4599.90 | 2023-09-04 | |
| Alichem | A019065022-5g |
2-Amino-6-fluorobenzaldehyde |
151585-93-2 | 95% | 5g |
737.83 USD | 2021-06-17 |
2-Amino-6-fluorobenzaldehyde Suppliers
2-Amino-6-fluorobenzaldehyde Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Amino-6-fluorobenzaldehyde
Introduction to 2-Amino-6-fluorobenzaldehyde (CAS No. 151585-93-2)
2-Amino-6-fluorobenzaldehyde, with the CAS number 151585-93-2, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its aromatic ring structure, which includes a fluorine atom and an amino group, along with an aldehyde functional group. These structural features contribute to its reactivity and functional diversity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 2-Amino-6-fluorobenzaldehyde can be represented as C7H6FNO. The presence of the fluorine atom imparts unique electronic and steric effects, which can influence the compound's reactivity and stability. The amino group, on the other hand, provides nucleophilic character, making the molecule suitable for a wide range of chemical reactions, including condensation, substitution, and coupling reactions.
In the context of pharmaceutical research, 2-Amino-6-fluorobenzaldehyde has been explored as a key intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the use of 2-Amino-6-fluorobenzaldehyde as a building block in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The fluorine atom's presence was found to enhance the potency and selectivity of these inhibitors, making them promising candidates for further clinical evaluation.
Beyond pharmaceutical applications, 2-Amino-6-fluorobenzaldehyde has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials with tailored optical and electronic characteristics. Research published in the Journal of Materials Chemistry C demonstrated the use of this compound in the synthesis of fluorescent materials with high quantum yields. These materials have potential applications in areas such as bioimaging, sensing, and optoelectronics.
The synthetic accessibility of 2-Amino-6-fluorobenzaldehyde has been well-documented in the literature. Various methods have been developed to prepare this compound efficiently and selectively. One common approach involves the reaction of 2-fluoroaniline with an appropriate aldehyde source under controlled conditions. Another method involves the fluorination of 2-amino-benzaldehyde using selective fluorinating agents. These synthetic routes provide chemists with flexible options to tailor the production process according to specific requirements.
In terms of safety and handling, while 2-Amino-6-fluorobenzaldehyde is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential for forming unstable intermediates during chemical reactions. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a cool, dry place away from incompatible substances.
The future prospects for 2-Amino-6-fluorobenzaldehyde are promising. Ongoing research continues to uncover new applications and optimize existing synthetic methods. As our understanding of this compound's properties deepens, it is likely that we will see even more innovative uses in both pharmaceutical and materials science domains.
In conclusion, 2-Amino-6-fluorobenzaldehyde (CAS No. 151585-93-2) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on advanced materials and drug discovery projects. As research progresses, we can expect to see continued advancements in the utilization of this compound for practical applications that benefit society.
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